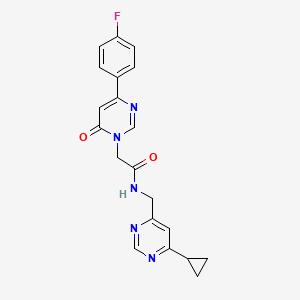

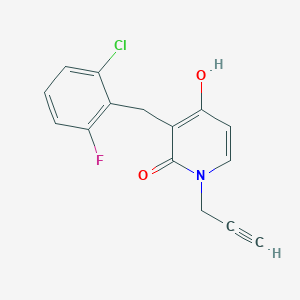

![molecular formula C8H8N4O B2962556 Imidazo[1,2-a]pyridine-8-carbohydrazide CAS No. 1092346-49-0](/img/structure/B2962556.png)

Imidazo[1,2-a]pyridine-8-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazo[1,2-a]pyridine-8-carbohydrazide can be synthesized from easily available chemicals . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A mixture of imidazo[1,2-a]pyridine-2-carbohydrazide, propargyl bromide, and K2CO3 in DMF was stirred at room temperature for 72 hours .

Molecular Structure Analysis

The molecular weight of Imidazo[1,2-a]pyridine-8-carbohydrazide is 176.18 . The InChI code is 1S/C8H8N4O/c9-11-8(13)6-2-1-4-12-5-3-10-7(6)12/h1-5H,9H2,(H,11,13) .

Chemical Reactions Analysis

The reaction outcome of Imidazo[1,2-a]pyridine-8-carbohydrazide is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .

Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-8-carbohydrazide is a solid substance .

Scientific Research Applications

Chemical Biology

In chemical biology, imidazo[1,2-a]pyridine derivatives are used to develop probes that can interact with biological systems. This interaction helps in understanding biological functions and in the discovery of new drugs.

Each of these fields leverages the unique properties of imidazo[1,2-a]pyridine-8-carbohydrazide to advance scientific research and technological development . If you need more detailed information on any specific application or if you have another compound in mind, feel free to ask!

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine-8-carbohydrazide derivatives have been designed and evaluated for cytotoxic activity . The most potent compound was found to target PDGFRA (Platelet-derived growth factor receptor A), a cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family . These receptors play a role in the regulation of cell proliferation, differentiation, and angiogenesis, which are critical for cancer development and progression .

Mode of Action

The interaction of Imidazo[1,2-a]pyridine-8-carbohydrazide with its target PDGFRA was investigated in silico . Molecular docking and molecular dynamic studies demonstrated key residues, Lys627 and Asp836 , interacting with the active compound . This interaction inhibits the activity of PDGFRA, thereby exerting its cytotoxic effect .

Biochemical Pathways

The inhibition of PDGFRA affects the downstream signaling pathways involved in cell proliferation and survival . This includes the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression . The inhibition of these pathways leads to the arrest of cell growth and induction of apoptosis .

Result of Action

Imidazo[1,2-a]pyridine-8-carbohydrazide has shown significant cytotoxic potential . For instance, one of the derivatives increased the number of MCF-7 (a breast cancer cell line) cells in the G0/G1 phase of the cell cycle, indicating cell cycle arrest . It also induced apoptosis in these cells, as revealed by Hoechst 33,258 staining .

Safety and Hazards

Imidazo[1,2-a]pyridine-8-carbohydrazide is associated with certain hazards. The safety information includes pictograms GHS07, signal word warning, and hazard statements H302, H312, H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

imidazo[1,2-a]pyridine-8-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)6-2-1-4-12-5-3-10-7(6)12/h1-5H,9H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXYAEDXRKSPBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridine-8-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2962473.png)

![5-hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2962477.png)

![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2962478.png)

![1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2962479.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2962488.png)

![6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2962490.png)

![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2962494.png)

![4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol](/img/structure/B2962495.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2962496.png)